molecular formula C18H20Cl2N4O B2400922 3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide CAS No. 1797124-53-8

3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide

Cat. No.: B2400922
CAS No.: 1797124-53-8
M. Wt: 379.29
InChI Key: YDCKQDBCZCOBMS-UHFFFAOYSA-N
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Description

Its unique structure, which includes a dichlorobenzamide moiety linked to a piperidinylmethyl group, makes it a valuable tool for studying biological processes and developing new therapeutic interventions.

Scientific Research Applications

3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique properties make it useful in various industrial processes, such as the production of specialty chemicals.

Preparation Methods

The synthesis of 3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide typically involves multiple steps, including the formation of the piperidinylmethyl intermediate and subsequent coupling with the dichlorobenzamide moiety. Common synthetic routes may involve the use of reagents such as sodium hydride, palladium catalysts, and various solvents under controlled conditions . Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective drugs .

Comparison with Similar Compounds

3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide can be compared with other similar compounds, such as:

    3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide: This compound has a similar dichlorobenzamide moiety but differs in the structure of the attached group, leading to different biological activities.

    {[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine: This compound shares the piperidinylmethyl group but lacks the dichlorobenzamide moiety, resulting in distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c1-12-2-5-17(23-22-12)24-8-6-13(7-9-24)11-21-18(25)14-3-4-15(19)16(20)10-14/h2-5,10,13H,6-9,11H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCKQDBCZCOBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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